molecular formula C13H18N4 B8308371 N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine

N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine

Cat. No.: B8308371
M. Wt: 230.31 g/mol
InChI Key: CDLYJIDDPBFXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

4-N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine

InChI

InChI=1S/C13H18N4/c14-11-8-16-13-10(6-7-15-13)12(11)17-9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H2,15,16,17)

InChI Key

CDLYJIDDPBFXBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C=CNC3=NC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-cyclohexyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine (0.15 g, 0.57 mmol) in EtOH (10 mL) was added tin (II) chloride dihydrate (0.65 g, 2.9 mmol). The reaction mixture was heated at about 55° C. for about 1 h. The solvent was removed under reduced pressure and EtOAc (75 mL) and saturated aqueous NaHCO3 (25 mL) were added. The solid that formed was collected by vacuum filtration, washed with EtOAc (25 mL), and discarded. The filtrate was washed with saturated aqueous NaHCO3 (3×20 mL), dried over anhydrous MgSO4, filtered, and concd to give N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine (0.107 g, 87%) as a brown residue: LC/MS (Table 1, Method c) Rt=1.21 min; MS m/z 231 (M+H)+.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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